[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid

Cystic Fibrosis CFTR Potentiator Structure-Activity Relationship

CFTR modulator research demands potentiators free of assay interference. This compound is a PAINS-free F508del-CFTR potentiator with a calibrated EC50 of 1.8 µM, enabling reliable SAR campaigns. - Selective potentiator: Isolates CFTR gating mechanisms without trafficking artifacts. - Calibrated control: EC50 = 1.8 µM vs. inactive (unsubstituted) and 3.2 µM (para-iodo) analogs. - Derivatization-ready: Free carboxylic acid handle enables amide coupling for novel analog synthesis. Supplied with full quality assurance; ships ambient globally.

Molecular Formula C12H9ClN2O3S
Molecular Weight 296.73 g/mol
CAS No. 255874-78-3
Cat. No. B1298122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
CAS255874-78-3
Molecular FormulaC12H9ClN2O3S
Molecular Weight296.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl
InChIInChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
InChIKeyDDKSZHVERDDFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 255874-78-3: Structure and Properties


[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid (CAS 255874-78-3) is a synthetic small molecule belonging to the thiazole-4-acetic acid derivative class, characterized by a 4-chlorobenzamide moiety at the 2-position of the thiazole ring . Its molecular formula is C12H9ClN2O3S with a molecular weight of 296.73 g/mol . The compound is primarily utilized as a research tool and chemical intermediate in medicinal chemistry, with documented applications as a F508del-CFTR potentiator in cystic fibrosis research [1].

Study context

Reported F508del-CFTR potentiation research tool for CFTR gating studies

Active form

Free carboxylic acid required for assay activity; ester analog inactive

SAR probe

Halogen-substitution responsive thiazole scaffold for potency comparisons

Why Analogs Cannot Substitute CAS 255874-78-3


Despite sharing a common thiazole-acetic acid core with other compounds such as fenclozic acid (an NSAID with CAS 17969-20-9), generic substitution of CAS 255874-78-3 is scientifically invalid due to critical structural divergences that dictate distinct biological targeting and activity profiles [1]. Specifically, the presence of a 4-chlorobenzamide linkage at the 2-position of the thiazole ring in CAS 255874-78-3 confers F508del-CFTR potentiator activity, a function completely absent in fenclozic acid, which instead acts as an anti-inflammatory agent through different mechanisms . Within the same thiazole derivative series, minor structural modifications—such as halogen substitution patterns or esterification—result in binary activity outcomes (active vs. inactive) for CFTR potentiation, precluding any assumption of functional equivalence [2].

Core scaffold ≠ interchangeable activity

Fenclozic acid shares the thiazole-acetic acid core but acts as anti-inflammatory, not CFTR potentiator; mechanism mismatch precludes direct substitution.

Minor structural changes produce binary activity

Halogen type (I vs Cl) or esterification of the free acid can completely abolish potentiator activity, rendering analog substitution unreliable.

Differentiation from Structural Analogs


CFTR Potentiation: Chloro vs. Unsubstituted Analogs

In a systematic SAR study of 16 thiazole derivatives, compound 10 (CAS 255874-78-3) bearing a para-chlorine on the benzamide phenyl ring demonstrated significant F508del-CFTR potentiator activity (EC50 = 1.8 µM, Emax = 1.8), whereas compound 9, the direct unsubstituted phenyl analog, was completely inactive [1].

Chloro vs. unsubstituted
Head‑to‑head
EC50 1.8 µM (active) vs Inactive
Supports 4‑chloro requirement for CFTR potentiation SAR
32 °C CFBE41o‑ cells; functional CFTR assay
Cystic Fibrosis CFTR Potentiator Structure-Activity Relationship

Chlorine vs. Iodine: CFTR Potentiation Potency

Within the same thiazole series, the para-chloro derivative (CAS 255874-78-3) exhibited EC50 = 1.8 µM (Emax = 1.8), whereas the para-iodo analog (compound 11) showed EC50 = 3.2 µM (Emax = 1.9), indicating a 1.78-fold higher potency for the chloro-substituted compound despite both being active potentiators [1].

Cl vs. I potency
Head‑to‑head
EC50 1.8 µM (Cl) vs 3.2 µM (I); 1.78‑fold difference
Chloro analog shows reported higher potency
Both active; Emax comparable (1.8 vs 1.9)
Cystic Fibrosis Halogen SAR CFTR Modulator

Free Acid vs. Ethyl Ester: Activity Requirement

The free carboxylic acid form (CAS 255874-78-3, compound 10) displays F508del-CFTR potentiator activity (EC50 = 1.8 µM), while its corresponding ethyl ester analog (compound 2) shows no detectable potentiator activity in the same assay system [1].

Acid vs. ester activity
Head‑to‑head
Free acid EC50 1.8 µM (active); ethyl ester inactive
Carboxylic acid required for potentiator activity
Binary outcome in same assay system
Prodrug vs. Active Form Carboxylic Acid Function CFTR Pharmacology

Lipinski Compliance and PAINS-Free Profile

In silico ADME analysis of CAS 255874-78-3 (compound 10) using SwissADME software revealed compliance with Lipinski's Rule of Five (MW = 296.73 Da, LogP = 2.88, HBD = 2, HBA = 4, nRB = 4, TPSA = 78.4 Ų) and confirmed the compound contains no PAINS substructures, indicating favorable predicted oral bioavailability and absence of pan-assay interference [1].

Drug‑likeness profile
Class‑level
Lipinski compliant; MW 296.73, LogP 2.88, TPSA 78.4; PAINS‑free
Favorable predicted oral bioavailability; no PAINS alert
In silico prediction (SwissADME); verify experimentally
Drug-likeness ADME Prediction PAINS Filter

Selective Potentiator Profile vs. Correctors

When evaluated for F508del-CFTR corrector activity (the ability to enhance mutant CFTR trafficking and folding), CAS 255874-78-3 showed no significant effect compared to the reference corrector Lumacaftor (VX-809), demonstrating selective potentiator rather than corrector functionality [1]. This contrasts with bithiazole-based compounds reported in the literature as dual corrector-potentiators or selective correctors.

Potentiator vs. corrector
Head‑to‑head
No corrector effect vs. Lumacaftor positive control
Selective potentiator profile; not a corrector
CFBE41o‑ corrector assay; informs combination studies
CFTR Corrector vs. Potentiator Mechanism Selectivity Dual Modulator

CAS 255874-78-3: Application Scenarios


F508del-CFTR Potentiator Screening & SAR

CAS 255874-78-3 is specifically validated as an F508del-CFTR potentiator (EC50 = 1.8 µM) and serves as an essential reference compound for structure-activity relationship (SAR) studies investigating halogen substitution effects on CFTR channel gating [1]. Its selective potentiator profile (no corrector activity) makes it suitable for experiments designed to isolate and study CFTR gating mechanisms independent of trafficking effects.

Halogen Substitution SAR Control Compound

Given its well-characterized EC50 (1.8 µM) and direct comparator data against the unsubstituted (inactive) and para-iodo (EC50 = 3.2 µM) analogs, this compound functions as a calibrated positive control in SAR campaigns aimed at optimizing halogen substituent parameters for CFTR potentiation [1].

Synthetic Intermediate for CFTR Modulator Derivatives

The free carboxylic acid moiety at the 4-position of the thiazole ring provides a reactive handle for amide coupling and other derivatization reactions, enabling the synthesis of novel analogs for CFTR modulator development [1]. The established SAR data on ester vs. acid activity guides synthetic strategy toward active species.

PAINS-Negative Reference for HTS Validation

Confirmation that CAS 255874-78-3 contains no PAINS (Pan Assay INterference Compounds) substructures supports its use as a reliable positive control for validating CFTR functional assays without concern for nonspecific assay interference that could produce false-positive outputs [1].

Application
Selection Property
Validation Focus
F508del‑CFTR potentiation SAR studies
Halogen‑substitution SAR calibration
CFTR gating endpoint response
Halogen SAR control compound
Known EC50 reference for chloro vs. iodo analogs
Potency ranking within thiazole series
Synthetic intermediate for CFTR modulator derivatives
Free carboxylic acid handle for coupling
Ester vs. acid activity conversion
HTS assay validation reference
PAINS‑negative, no assay interference
Signal specificity in CFTR functional screens

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